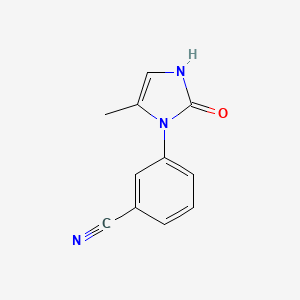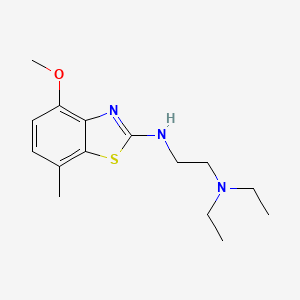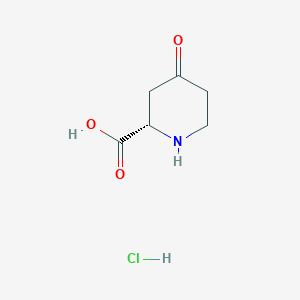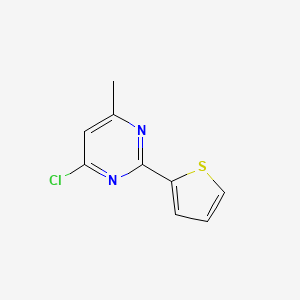![molecular formula C9H17N3 B1453585 [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine CAS No. 1247814-97-6](/img/structure/B1453585.png)
[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine
Overview
Description
“[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine” is a chemical compound with the molecular formula C9H17N3 and a molecular weight of 167.25 . It is also known as (1-isobutyl-1H-pyrazol-5-yl)methanamine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H15N3/c1-7(2)6-11-8(5-9)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3 . This indicates that the molecule consists of a pyrazole ring with methyl and isobutyl substituents.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. Pyrazole derivatives are known to participate in a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications
Synthesis and Characterization
Ambient-Temperature Synthesis : A novel compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, was synthesized at ambient temperature, showing the potential for efficient production methods (Becerra, Cobo, & Castillo, 2021).
Complex Formation with Cobalt(II) : Research demonstrated the formation of monomeric four-coordinated and five-coordinated complexes when combining similar compounds with Cobalt(II), highlighting potential applications in metal coordination chemistry (Choi, Nayab, Jeon, Park, & Lee, 2015).
Characterization of Derivatives : Compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been synthesized and characterized using various spectroanalytical techniques, providing insights into their molecular structures (Shimoga, Shin, & Kim, 2018).
Potential Applications in Medicine and Chemistry
Antimicrobial and Anticancer Potential : Novel pyrazole derivatives have shown promising results as potential antimicrobial and anticancer agents, indicating their potential use in pharmaceutical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Anticancer and Antimicrobial Agents : Research on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines indicates their potential as anticancer and antimicrobial agents, highlighting their significance in drug discovery (Katariya, Vennapu, & Shah, 2021).
Novel Antipsychotic Agents : Compounds like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been investigated as potential novel antipsychotic agents, expanding their therapeutic applications (Wise et al., 1987).
Catalytic and Chemical Properties
Catalytic Activity in Polymerization : Certain zinc(II) and cadmium(II) complexes containing similar pyrazolyl ligands demonstrated high catalytic activity in the polymerization of methyl methacrylate, suggesting potential use in material science (Choi, Ahn, Nayab, & Lee, 2015).
Inhibitive Action in Corrosion Prevention : Bipyrazolic compounds, closely related to the query compound, have shown significant inhibitory effects on the corrosion of pure iron in acidic media, indicating their potential in corrosion prevention (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, such as 5-amino-pyrazoles, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules .
Mode of Action
One example of a reaction involving 5-amino-pyrazoles is their condensation with α, β -unsaturated compounds, which provides access to fluorescent pyrazolo-pyrimidines . This suggests that [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine may interact with its targets in a similar manner, leading to the formation of complex organic compounds.
Biochemical Pathways
It’s known that pyrazole derivatives play a significant role in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds can affect a wide variety of biochemical pathways, depending on the specific structures they form and the biological systems they interact with.
Pharmacokinetics
The molecular weight of the compound is 16725 , which could influence its pharmacokinetic properties. Generally, compounds with lower molecular weights have better absorption and distribution profiles.
Result of Action
Given the compound’s potential role in the synthesis of diverse organic molecules , it’s plausible that it could have a wide range of effects at the molecular and cellular levels, depending on the specific targets it interacts with and the biochemical pathways it affects.
properties
IUPAC Name |
[5-methyl-1-(2-methylpropyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)6-12-8(3)9(4-10)5-11-12/h5,7H,4,6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJVBGJKASQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1247814-97-6 | |
| Record name | [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)




![3-{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1453510.png)

![1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1453515.png)

![Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B1453519.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)

![1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride](/img/structure/B1453523.png)